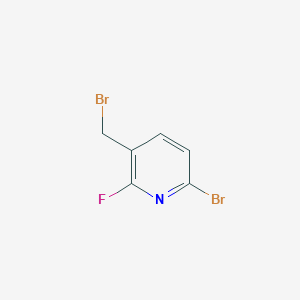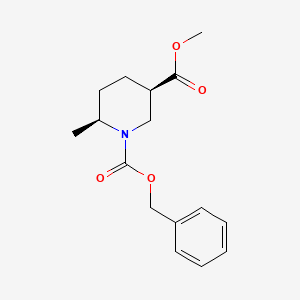
4-Chloro-6-(4-chlorophenoxy)pyrimidine
描述
4-Chloro-6-(4-chlorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H6Cl2N2O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4th position and a chlorophenoxy group at the 6th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-chlorophenoxy)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-chlorophenol. This reaction is often carried out under basic conditions using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 4-chlorophenol attacks the 6-position of the pyrimidine ring, displacing the chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts or phase-transfer agents can enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
4-Chloro-6-(4-chlorophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro groups on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino-substituted pyrimidine derivatives.
科学研究应用
4-Chloro-6-(4-chlorophenoxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities.
Biology: Investigated for its potential as an inhibitor of enzymes involved in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-6-(4-chlorophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell growth.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-(4-methylphenoxy)pyrimidine
- 4-Chloro-6-(4-isocyanatophenoxy)pyrimidine
- 4-Chloro-6-(4-nitrophenoxy)pyrimidine
- 4-Chloro-6-(4-fluorophenoxy)pyrimidine
Uniqueness
4-Chloro-6-(4-chlorophenoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chlorophenoxy groups enhances its reactivity and potential for diverse applications in scientific research and industry.
属性
CAS 编号 |
124041-02-7 |
|---|---|
分子式 |
C10H6Cl2N2O |
分子量 |
241.07 g/mol |
IUPAC 名称 |
4-chloro-6-(4-chlorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H |
InChI 键 |
OFUNGGXKORELSZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)Cl)Cl |
Key on ui other cas no. |
124041-02-7 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B3046314.png)




![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3046322.png)








